Cas no 1643463-11-9 (tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)

Tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate is a synthetic ester derivative featuring a conjugated enoate moiety linked to a 3-hydroxyphenyl group. This compound is of interest in organic synthesis due to its tert-butyl ester functionality, which offers enhanced stability and controlled reactivity under various conditions. The presence of the phenolic hydroxyl group provides a versatile handle for further functionalization, making it a valuable intermediate in pharmaceutical and fine chemical applications. Its structural features, including the α,β-unsaturated ester, also make it suitable for Michael additions or other conjugate addition reactions. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate structure
1643463-11-9 structure
Product name:tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
CAS No:1643463-11-9
MF:C13H16O3
MW:220.264344215393
CID:5608437
PubChem ID:46215240

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • EN300-844852
    • tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
    • 1643463-11-9
    • Inchi: 1S/C13H16O3/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9,14H,1-3H3/b8-7+
    • InChI Key: UJRAZZDSFLFTTO-BQYQJAHWSA-N
    • SMILES: O(C(/C=C/C1C=CC=C(C=1)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 220.109944368g/mol
  • Monoisotopic Mass: 220.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.5Ų

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-844852-10.0g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9 95%
10.0g
$3376.0 2024-05-21
Enamine
EN300-844852-5g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9
5g
$2277.0 2023-09-02
Enamine
EN300-844852-1.0g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9 95%
1.0g
$785.0 2024-05-21
Enamine
EN300-844852-1g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9
1g
$785.0 2023-09-02
Enamine
EN300-844852-2.5g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9 95%
2.5g
$1539.0 2024-05-21
Enamine
EN300-844852-0.25g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9 95%
0.25g
$723.0 2024-05-21
Enamine
EN300-844852-0.5g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9 95%
0.5g
$754.0 2024-05-21
Enamine
EN300-844852-5.0g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9 95%
5.0g
$2277.0 2024-05-21
Enamine
EN300-844852-0.1g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9 95%
0.1g
$691.0 2024-05-21
Enamine
EN300-844852-0.05g
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
1643463-11-9 95%
0.05g
$660.0 2024-05-21

Additional information on tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate: A Comprehensive Overview

The compound tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate with CAS number 1643463-11-9 is a significant molecule in the field of organic chemistry, particularly in the study of enoates and their derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various chemical reactions and materials science. Recent advancements in synthetic methodologies and analytical techniques have further highlighted its importance in modern chemical research.

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate is characterized by its conjugated enoate system, which plays a crucial role in its reactivity and stability. The presence of the hydroxyl group on the aromatic ring introduces additional complexity, making it a versatile building block for further functionalization. Researchers have explored its use in enolate chemistry, where it serves as a valuable precursor for the synthesis of complex organic molecules. Recent studies have demonstrated its effectiveness in asymmetric synthesis, particularly in the formation of chiral centers, which is a critical aspect of modern drug discovery.

The synthesis of tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the production process. These methods not only enhance yield but also improve the overall efficiency of the synthesis pathway, making it more suitable for large-scale production.

In terms of applications, tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate has found utility in polymer chemistry, where it acts as a monomer for the preparation of functional polymers with tailored properties. Its ability to undergo polymerization under mild conditions has made it a preferred choice for researchers working on stimuli-responsive materials. Additionally, its use in click chemistry has opened new avenues for the rapid assembly of complex structures, which is essential for developing advanced materials with specific functionalities.

Recent research has also focused on the biological applications of tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate, particularly in the context of drug delivery systems. Its ability to form self-assembled structures has been exploited for encapsulating bioactive molecules, offering a promising approach for targeted drug delivery. Furthermore, its role as a precursor in natural product synthesis has been extensively studied, with several reports highlighting its contribution to the total synthesis of complex natural compounds.

The structural versatility of tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate makes it an invaluable tool in organic synthesis. Its ability to participate in a wide range of reactions, including conjugate additions, Michael additions, and cycloadditions, underscores its significance in constructing complex molecular architectures. The integration of this compound into modern synthetic strategies has significantly advanced our ability to design and synthesize novel molecules with desired properties.

In conclusion, tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enolate continues to be a focal point in chemical research due to its unique properties and diverse applications. As new synthetic methods and analytical techniques emerge, the potential for further innovation with this compound is immense. Its role as a key intermediate in various chemical processes positions it as an essential component in advancing both academic and industrial research.

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